- Preparation of herbicidal pyridazinone derivatives, World Intellectual Property Organization, , ,
Cas no 933-76-6 (4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one)

933-76-6 structure
Nombre del producto:4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
Número CAS:933-76-6
MF:C5H4Cl2N2O
Megavatios:179.004058837891
MDL:MFCD00051686
CID:809799
PubChem ID:120462
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Propiedades químicas y físicas
Nombre e identificación
-
- 4,5-Dichloro-2-methylpyridazin-3(2H)-one
- 4,5-Dichloro-2-methyl-3(2H)-pyridazinone
- 2-Methyl-4,5-dichloro-3-pyridazinone
- 3(2H)-Pyridazinone,4,5-dichloro-2-methyl-
- 4 5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE
- 4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
- 4,5-Dichloro-2-methyl-2H-pyridazin-3-one
- 4,5-Dichloro-2-methyl-3(2H)-pyridazinone (ACI)
- 2-Methyl-4,5-dichloro-3(2H)-pyridazinone
- MFCD00051686
- DTXSID80239376
- 4,5-dichloro-1-methyl-6-pyridazone
- DB-028649
- 4,5-Dichloro-2-methylpyridazin-3-one
- STL257467
- 4,5-Dichloro-2-methyl-3(2h)-pyridazinon
- 5-24-02-00023 (Beilstein Handbook Reference)
- 2-methyl-4,5-dichloro-pyridazin-3-one
- 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
- CS-W022047
- CHEMBL3228742
- 4,5-dichloro-2-methyl-pyridazin-3-one
- SY023990
- EN300-27438
- STR07454
- D5324
- CHEBI:194728
- AKOS000135430
- 4,5-dichloro-2-methyl-3(2H)pyridazinone
- 2-Methyl-4,5-dichloro-3(2H)-pyridazinon; 4,5-Dichloro-2-methyl-2H-pyridazin-3-one
- 2-methyl-4,5-dichloropyridazin-3(2h)-one
- Z53838334
- 933-76-6
- BRN 0127609
- 4,5-Dichloro-2-methyl-3(2H)-pyridazinone #
- SB74910
- 4,5-Dichloro-2-methyl-3(2H)-pyridazinone, 97%
- SCHEMBL979278
-
- MDL: MFCD00051686
- Renchi: 1S/C5H4Cl2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3
- Clave inchi: ACKBTCUMGAHRIE-UHFFFAOYSA-N
- Sonrisas: O=C1N(C)N=CC(Cl)=C1Cl
Atributos calculados
- Calidad precisa: 177.97000
- Masa isotópica única: 177.9700681g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 234
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 1.1
- Superficie del Polo topológico: 32.7Ų
Propiedades experimentales
- Color / forma: Not determined
- Punto de fusión: 87.0 to 91.0 deg-C
- Punto de ebullición: 197.2℃ at 760 mmHg
- PSA: 34.89000
- Logp: 1.08710
- Disolución: Not determined
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Danger
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: 22-36/37/38-43
- Instrucciones de Seguridad: S26; S36
- Rtecs:UR6188000
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:Ⅲ
- Condiciones de almacenamiento:Store at room temperature
- Nivel de peligro:6.1
- Términos de riesgo:R22
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB109419-1 g |
4,5-Dichloro-2-methylpyridazin-3(2H)-one, 98%; . |
933-76-6 | 98% | 1 g |
€59.00 | 2023-07-20 | |
Enamine | EN300-27438-5.0g |
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one |
933-76-6 | 95.0% | 5.0g |
$52.0 | 2025-03-20 | |
Enamine | EN300-27438-0.05g |
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one |
933-76-6 | 95.0% | 0.05g |
$19.0 | 2025-03-20 | |
Enamine | EN300-27438-10.0g |
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one |
933-76-6 | 95.0% | 10.0g |
$87.0 | 2025-03-20 | |
abcr | AB109419-10 g |
4,5-Dichloro-2-methylpyridazin-3(2H)-one; 98% |
933-76-6 | 10g |
€136.80 | 2022-09-01 | ||
eNovation Chemicals LLC | D954044-100g |
4,5-Dichloro-2-methyl-3(2H)-pyridazinone |
933-76-6 | 98% | 100g |
$235 | 2023-05-17 | |
Enamine | EN300-27438-100.0g |
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one |
933-76-6 | 95.0% | 100.0g |
$462.0 | 2025-03-20 | |
eNovation Chemicals LLC | D548920-5g |
4,5-Dichloro-2-Methylpyridazin-3(2H)-one |
933-76-6 | 97% | 5g |
$110 | 2024-05-24 | |
Ambeed | A357393-250mg |
4,5-Dichloro-2-methylpyridazin-3(2H)-one |
933-76-6 | 98% | 250mg |
$5.0 | 2025-02-25 | |
TRC | M299780-10 g |
2-Methyl-4,5-dichloro-3-pyridazinone |
933-76-6 | 10g |
115.00 | 2021-08-03 |
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
Referencia
- Synthesis and characterizations of pyridazine-based iron chelatorsDalton Transactions, 2014, 43(45), 17120-17128,
Métodos de producción 3
Condiciones de reacción
Referencia
- Concurrent alkylation-methoxylation of 4,5-dihalopyridazin-6-ones and synthesis of 5-halo-4-hydroxypyridazin-6-onesJournal of Heterocyclic Chemistry, 1996, 33(6), 1579-1582,
Métodos de producción 4
Condiciones de reacción
Referencia
- Retro-ene reaction. II. Reaction of 4,5-dichloro-1-hydroxymethylpyridin-6-one with alkyl halides and carboxylic acid chloridesJournal of Heterocyclic Chemistry, 1996, 33(2), 245-248,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 1 h, rt
1.2 0.5 h, rt
1.3 Reagents: Acetic acid ; rt → 45 °C; 6 - 8 h, 45 °C
1.2 0.5 h, rt
1.3 Reagents: Acetic acid ; rt → 45 °C; 6 - 8 h, 45 °C
Referencia
- Pyridazinone compound and application in agriculture, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 1 h, rt
1.2 0.5 h, rt
1.3 Reagents: Acetic acid ; rt → 45 °C; 6 - 8 h, 45 °C
1.2 0.5 h, rt
1.3 Reagents: Acetic acid ; rt → 45 °C; 6 - 8 h, 45 °C
Referencia
- Pyridazinone compound and its application, China, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- An Efficient and Practical Method for the Synthesis of 1-(2,6-Difluorobenzoyl)-3-(2-alkyl-3-oxopyridazin-4-yl)ureas as Potential Chitin Synthesis InhibitorsMonatshefte fuer Chemie, 2006, 137(6), 779-784,
Métodos de producción 8
Métodos de producción 9
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
Referencia
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, France, , ,
Métodos de producción 12
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
Referencia
- Novel pyridazinones as herbicides and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Water ; 2.5 - 5 h, 0 °C → rt
1.2 Solvents: Acetic acid ; 30 min, rt → reflux
1.2 Solvents: Acetic acid ; 30 min, rt → reflux
Referencia
- Compositions, methods, and systems of the synthesis and use of imaging agents, World Intellectual Property Organization, , ,
Métodos de producción 16
Métodos de producción 17
Métodos de producción 18
Métodos de producción 19
Métodos de producción 20
Condiciones de reacción
Referencia
- Studies of pyridazine compounds. XXVI. The synthesis of pyridazino[4,5-b]pyrrolo[1,2-d][1,4]oxazines and a pyridazino[4,5-b]pyrrolo[1,2-d][1,4]thiazineJournal of Heterocyclic Chemistry, 1991, 28(2), 493-6,
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Raw materials
- 4,5-dichloro-2,3-dihydropyridazin-3-one
- 3,4-dichloro-5-hydroxy-2,5-dihydrofuran-2-one
- 2,3-dichloro-4-oxobut-2-enoic acid
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Preparation Products
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Literatura relevante
-
1. Tautomerism in N-heterocycles. Part 3. 3,4,5-TrimercaptopyridazineGordon B. Barlin,Pasupuleti Lakshminarayana J. Chem. Soc. Perkin Trans. 1 1977 1038
-
2. Pyridazines. Part V. Preparation and reactions of some dialkylaminopyridazinonesJustus K. Landquist,Craig W. Thornber J. Chem. Soc. Perkin Trans. 1 1973 1114
933-76-6 (4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one) Productos relacionados
- 2418667-50-0(1-2-(1-aminoethyl)morpholin-4-yl-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride)
- 1804465-25-5(5-(Fluoromethyl)-2-hydroxybenzo[d]oxazole)
- 1504590-57-1(3-(Benzyloxy)-5-fluorophenol)
- 2287344-26-5(6-bromo-1-(3-methoxybutyl)-1H-1,2,3-benzotriazole)
- 348128-32-5(D-myo-Inositol 3,4,5-tris-phosphate tripotassium salt)
- 2097910-46-6(N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)
- 1807145-25-0(2-(Difluoromethyl)-5-methyl-6-nitropyridine-3-sulfonyl chloride)
- 717900-71-5(4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine)
- 2228139-79-3(2-(4-fluoro-2-methoxyphenyl)cyclopropylmethanamine)
- 2649047-07-2(2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:933-76-6)4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one

Pureza:99%
Cantidad:250.0g
Precio ($):155.0